(2-methyl-3-phenoxypropyl)(tetrahydro-2-furanylmethyl)amine oxalate
Overview
Description
(2-methyl-3-phenoxypropyl)(tetrahydro-2-furanylmethyl)amine oxalate is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16818752 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonheme Iron Complexes and Oxidation
Nonheme oxoiron(IV) complexes exhibit significant room temperature stability and are capable of hydroxylating alkanes with strong C-H bonds. This highlights the potential of complex organic compounds in mimicking enzymatic activities and contributing to understanding and harnessing catalytic oxidation processes (Kaizer et al., 2004).
Polymerization Catalysts
Aluminum-methyl complexes, supported by tetradentate phenoxy-amine ligands, have been utilized in the ring-opening polymerization of lactides, illustrating the role of sophisticated organometallic complexes in polymer science. This application underscores the importance of such compounds in developing sustainable plastic materials (Tang & Gibson, 2007).
Amine-Functionalized Silica
Amine-functionalized colloidal silica, prepared through a modified synthesis approach, serves various applications, including as catalysts, in drug delivery systems, and in chemical modifications for enhanced material properties. This demonstrates the broad applicability of functionalized organic compounds in materials science (Soto-Cantu et al., 2012).
Oxalate-Bridged Complexes
Oxalate-bridged dinuclear complexes have been synthesized and studied for their structural and magnetic properties. Such research contributes to the understanding of molecular magnetism and the design of magnetic materials, which are critical in data storage technologies (Ohba et al., 1993).
Properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-3-phenoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-13(10-16-11-15-8-5-9-17-15)12-18-14-6-3-2-4-7-14;3-1(4)2(5)6/h2-4,6-7,13,15-16H,5,8-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYTLKHUVKWFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)COC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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